molecular formula C18H14O3 B6403838 3-Methoxy-5-(naphthalen-2-yl)benzoic acid CAS No. 1261976-43-5

3-Methoxy-5-(naphthalen-2-yl)benzoic acid

Cat. No.: B6403838
CAS No.: 1261976-43-5
M. Wt: 278.3 g/mol
InChI Key: JKJMEIPTCBOYQY-UHFFFAOYSA-N
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Description

3-Methoxy-5-(naphthalen-2-yl)benzoic acid: is an organic compound with the chemical formula C₁₈H₁₄O₃. It is a derivative of benzoic acid, featuring a methoxy group at the 3-position and a naphthalen-2-yl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(naphthalen-2-yl)benzoic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: 3-Methoxy-5-(naphthalen-2-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the interactions of aromatic compounds with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural properties make it suitable for use in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(naphthalen-2-yl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Properties

IUPAC Name

3-methoxy-5-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-10-15(9-16(11-17)18(19)20)14-7-6-12-4-2-3-5-13(12)8-14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJMEIPTCBOYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690425
Record name 3-Methoxy-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-43-5
Record name Benzoic acid, 3-methoxy-5-(2-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261976-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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